molecular formula C9H9NO4S B14581032 2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione CAS No. 61332-75-0

2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione

Cat. No.: B14581032
CAS No.: 61332-75-0
M. Wt: 227.24 g/mol
InChI Key: LSFKLEGRMHLLEO-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione is a chemical compound characterized by the presence of a nitrophenyl group attached to a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione typically involves the reaction of 4-nitrophenyl derivatives with thietane precursors under controlled conditions. One common method includes the nitration of phenol to produce 4-nitrophenol, which is then reacted with thietane derivatives in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification and isolation steps to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as methanol and dichloromethane are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions include 4-aminophenyl derivatives, nitro-substituted thietanes, and other functionalized thietane compounds .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular processes and enzyme activities. The thietane ring may also interact with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-1lambda~6~-thietane-1,1-dione is unique due to the combination of the nitrophenyl group and the thietane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

61332-75-0

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

2-(4-nitrophenyl)thietane 1,1-dioxide

InChI

InChI=1S/C9H9NO4S/c11-10(12)8-3-1-7(2-4-8)9-5-6-15(9,13)14/h1-4,9H,5-6H2

InChI Key

LSFKLEGRMHLLEO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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